molecular formula C16H17FN2OS B14201383 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide CAS No. 844699-83-8

2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide

Cat. No.: B14201383
CAS No.: 844699-83-8
M. Wt: 304.4 g/mol
InChI Key: WFOWSMGBQQOFKU-UHFFFAOYSA-N
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Description

2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a fluoromethyl group, and a sulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-4-(fluoromethyl)benzenethiol with N,N-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .

Scientific Research Applications

2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Amino-4-(methyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
  • 2-{[2-Amino-4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
  • 2-{[2-Amino-4-(bromomethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide

Uniqueness

The presence of the fluoromethyl group in 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

844699-83-8

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

2-[2-amino-4-(fluoromethyl)phenyl]sulfanyl-N,N-dimethylbenzamide

InChI

InChI=1S/C16H17FN2OS/c1-19(2)16(20)12-5-3-4-6-14(12)21-15-8-7-11(10-17)9-13(15)18/h3-9H,10,18H2,1-2H3

InChI Key

WFOWSMGBQQOFKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)CF)N

Origin of Product

United States

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